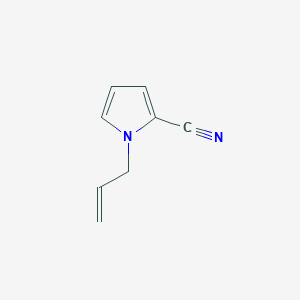
1-Allylpyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allylpyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments are well documented. In
Mécanisme D'action
The mechanism of action of 1-Allylpyrrole-2-carbonitrile is not well understood. However, it has been suggested that it may act as a nucleophile in organic reactions due to the presence of the carbonitrile group. It has also been suggested that it may act as a ligand for metal ions due to the presence of the pyrrole ring.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-Allylpyrrole-2-carbonitrile. However, it has been reported to have anti-inflammatory activity in vitro. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Allylpyrrole-2-carbonitrile is its versatility in organic reactions. It can be used as a starting material for the synthesis of various organic compounds and as a catalyst in organic reactions. Additionally, it has been used as a fluorescent probe for detecting DNA damage and as a ligand for metal ions. However, one of the limitations of 1-Allylpyrrole-2-carbonitrile is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and application of 1-Allylpyrrole-2-carbonitrile. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the exploration of its potential as a fluorescent probe for detecting DNA damage and as a ligand for metal ions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Allylpyrrole-2-carbonitrile.
Applications De Recherche Scientifique
1-Allylpyrrole-2-carbonitrile is widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pyrrole derivatives and heterocyclic compounds. It has also been used as a catalyst in organic reactions, such as the aldol reaction and the Michael addition reaction. Additionally, 1-Allylpyrrole-2-carbonitrile has been used as a fluorescent probe for detecting DNA damage and as a ligand for metal ions.
Propriétés
Numéro CAS |
101001-69-8 |
|---|---|
Nom du produit |
1-Allylpyrrole-2-carbonitrile |
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-5-10-6-3-4-8(10)7-9/h2-4,6H,1,5H2 |
Clé InChI |
ZNGDUQFFOPRZEL-UHFFFAOYSA-N |
SMILES |
C=CCN1C=CC=C1C#N |
SMILES canonique |
C=CCN1C=CC=C1C#N |
Synonymes |
1H-Pyrrole-2-carbonitrile,1-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

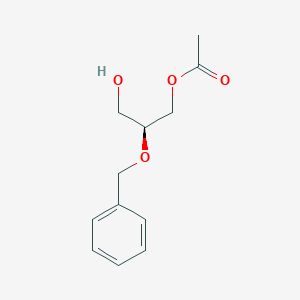
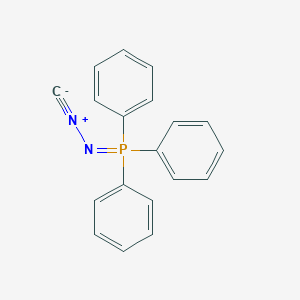
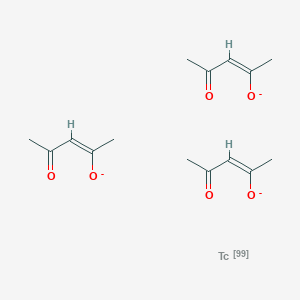
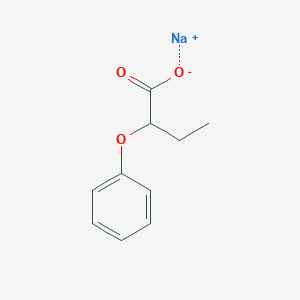

![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
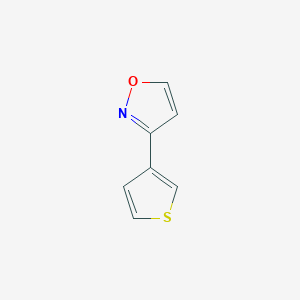
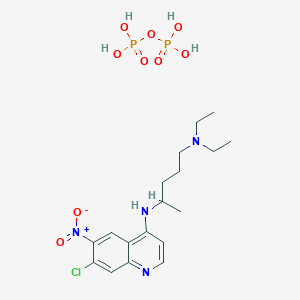

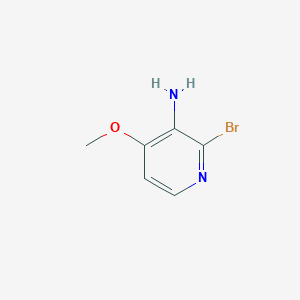
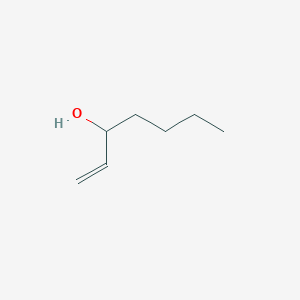
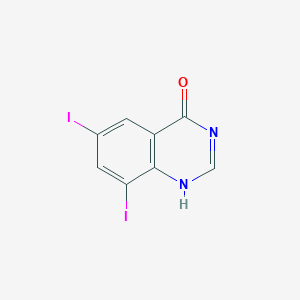
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)